molecular formula C25H18N2O6S2 B11681167 2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B11681167
M. Wt: 506.6 g/mol
InChI Key: VMVCJRDBZDEHKE-HYARGMPZSA-N
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Description

2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Methoxyphenyl Group Addition: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor ligand is of interest. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

Medicinally, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidinone ring and nitrophenyl group are key features that enable it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-chlorobenzoate
  • 2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-fluorobenzoate

Uniqueness

The uniqueness of 2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H18N2O6S2

Molecular Weight

506.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[3-(4-nitrophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C25H18N2O6S2/c1-15-4-3-5-17(12-15)24(29)33-20-11-6-16(13-21(20)32-2)14-22-23(28)26(25(34)35-22)18-7-9-19(10-8-18)27(30)31/h3-14H,1-2H3/b22-14+

InChI Key

VMVCJRDBZDEHKE-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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